1-Bromo-4,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene
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Overview
Description
1-Bromo-4,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H4BrF5O and a molecular weight of 291.01 g/mol . This compound is characterized by the presence of bromine, fluorine, and trifluoroethoxy groups attached to a benzene ring, making it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
The synthesis of 1-Bromo-4,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene typically involves the reaction of 2-bromo-4,5-difluorophenol with 1,1,1-trifluoro-2-iodoethane in the presence of cesium fluoride (CsF) in dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction mixture is then poured into water and extracted with ethyl acetate to isolate the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-4,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific nucleophile or coupling partner used.
Scientific Research Applications
1-Bromo-4,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene has several scientific research applications:
Biology: The compound can be used to modify biomolecules or as a probe in biochemical studies to investigate enzyme activities or protein interactions.
Medicine: It may be explored for its potential therapeutic properties or as an intermediate in the synthesis of drug candidates.
Industry: The compound is valuable in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the benzene ring. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes. The molecular targets and pathways involved vary based on the specific reaction and application.
Comparison with Similar Compounds
Similar compounds to 1-Bromo-4,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene include:
- 1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene
- 1-Bromo-3,5-difluorobenzene
- 1-Bromo-4,5-difluoro-2-methoxybenzene
These compounds share structural similarities but differ in the substituents attached to the benzene ring. The presence of different functional groups can influence their reactivity, physical properties, and applications. This compound is unique due to the trifluoroethoxy group, which imparts distinct electronic and steric effects, making it valuable for specific synthetic applications.
Properties
Molecular Formula |
C8H4BrF5O |
---|---|
Molecular Weight |
291.01 g/mol |
IUPAC Name |
1-bromo-4,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C8H4BrF5O/c9-4-1-5(10)6(11)2-7(4)15-3-8(12,13)14/h1-2H,3H2 |
InChI Key |
XGHNKERNVUKJOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Br)OCC(F)(F)F |
Origin of Product |
United States |
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